molecular formula C11H17NO3S B3450799 5-tert-butyl-2-methoxybenzenesulfonamide CAS No. 88085-79-4

5-tert-butyl-2-methoxybenzenesulfonamide

Cat. No. B3450799
CAS RN: 88085-79-4
M. Wt: 243.32 g/mol
InChI Key: HYZOFMZMAYTGRU-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C11H17NO3S . It is related to other compounds such as 5-tert-butyl-2-methoxybenzaldehyde and 5-tert-butyl-2-methyl-benzenesulfonyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 408.5±55.0 °C at 760 mmHg, and a molar refractivity of 71.8±0.4 cm3 .

properties

IUPAC Name

5-tert-butyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-11(2,3)8-5-6-9(15-4)10(7-8)16(12,13)14/h5-7H,1-4H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZOFMZMAYTGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448900
Record name ST50778292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88085-79-4
Record name ST50778292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

25.3 g (0.1 mole) of 3-(1,1-dimethylethyl)-6-methoxybenzenesulfonyl chloride are dissolved in a little acetone and the solution is added dropwise slowly, at room temperature, to 100 ml of concentrated ammonia solution. The mixture is stirred for 30 minutes at room temperature and poured into ice water. After acidification with concentrated hydrochloric acid the product is filtered off with suction. It is recrystallized from isopropanol.
Quantity
25.3 g
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reactant
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0 (± 1) mol
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100 mL
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[Compound]
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ice water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

25.3 g (0.1 mol) of 3-(1,1-dimethylethyl)-6-methoxybenzenesulfonyl chloride are dissolved in a little acetone and slowly added dropwise to 100 ml of concentrated ammonia solution at room temperature. The mixture is stirred at room temperature for 30 minutes and then poured onto ice-water. After acidification with concentrated hydrochloric acid, the product is filtered off with suction. Isopropanol is used for recrystallization. White crystals of melting point 156°-158° C.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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